molecular formula C13H11NO3 B6367537 Methyl 3-(5-hydroxypyridin-3-yl)benzoate CAS No. 1258636-77-9

Methyl 3-(5-hydroxypyridin-3-yl)benzoate

Cat. No.: B6367537
CAS No.: 1258636-77-9
M. Wt: 229.23 g/mol
InChI Key: GGLZBWGCVXMDPC-UHFFFAOYSA-N
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Description

Methyl 3-(5-hydroxypyridin-3-yl)benzoate is an organic compound with the molecular formula C13H11NO3 It is characterized by a benzoate ester linked to a hydroxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 3-(5-hydroxypyridin-3-yl)benzoate involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-hydroxypyridin-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Methyl 3-(5-hydroxypyridin-3-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(5-hydroxypyridin-3-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester groups play crucial roles in binding interactions and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-hydroxypyridin-2-yl)benzoate
  • Methyl 3-(4-hydroxypyridin-3-yl)benzoate

Uniqueness

Methyl 3-(5-hydroxypyridin-3-yl)benzoate is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

methyl 3-(5-hydroxypyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-3-9(5-10)11-6-12(15)8-14-7-11/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLZBWGCVXMDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682920
Record name Methyl 3-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258636-77-9
Record name Methyl 3-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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